molecular formula C10H18O3 B14431182 Methyl 2,5,5-trimethyl-4-oxohexanoate CAS No. 77903-57-2

Methyl 2,5,5-trimethyl-4-oxohexanoate

Cat. No.: B14431182
CAS No.: 77903-57-2
M. Wt: 186.25 g/mol
InChI Key: AYFCJJGXDYVQAL-UHFFFAOYSA-N
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Description

Methyl 2,5,5-trimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of 2,5,5-trimethyl-4-oxohexanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,5,5-trimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 4,4-dimethyl-3-oxopentanoate with methylene iodide and diethylzinc in methylene chloride. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The product is then purified by vacuum distillation from anhydrous potassium carbonate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically stirred and maintained at specific temperatures to ensure optimal yield and purity. Post-reaction, the product is isolated and purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5,5-trimethyl-4-oxohexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: 2,5,5-trimethyl-4-oxohexanoic acid.

    Reduction: Methyl 2,5,5-trimethyl-4-hydroxyhexanoate.

    Substitution: Various amides and esters depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5,5-trimethyl-4-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2,5,5-trimethyl-4-oxohexanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The keto group in the compound can participate in various reactions, such as nucleophilic addition, which is crucial for its reactivity and function in different contexts.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxohexanoate: Similar structure but lacks the additional methyl groups at positions 2 and 5.

    Methyl 5,5-dimethyl-4-oxohexanoate: Similar but with different substitution patterns on the carbon chain.

Uniqueness

Methyl 2,5,5-trimethyl-4-oxohexanoate is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of three methyl groups provides steric hindrance, affecting how the compound interacts with other molecules and participates in chemical reactions.

Properties

CAS No.

77903-57-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

methyl 2,5,5-trimethyl-4-oxohexanoate

InChI

InChI=1S/C10H18O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h7H,6H2,1-5H3

InChI Key

AYFCJJGXDYVQAL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C(C)(C)C)C(=O)OC

Origin of Product

United States

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